![molecular formula C8H13NO2 B044693 1-Azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 119103-00-3](/img/structure/B44693.png)
1-Azabicyclo[3.2.1]octane-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azabicyclo[3.2.1]octane-5-carboxylic acid, also known as homoquinolinic acid, is a heterocyclic compound that contains a bicyclic structure with a quinoline ring system. It is a derivative of quinolinic acid, which is an important intermediate in the biosynthesis of NAD+ and NADP+. Homoquinolinic acid has been found to possess various biological activities, including anticonvulsant, anti-inflammatory, and antifungal properties.
作用机制
The exact mechanism of action of 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid is not well understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins. It also modulates the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
生化和生理效应
Homoquinolinic acid has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anticonvulsant activity by modulating the activity of various ion channels in the brain. Moreover, 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid has been shown to possess antifungal activity against various fungal strains.
实验室实验的优点和局限性
Homoquinolinic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Moreover, it exhibits a wide range of biological activities, which makes it a versatile tool for studying various physiological processes. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. Additionally, its toxicity profile is not well characterized, which makes it difficult to use in vivo.
未来方向
There are several future directions for research on 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid. One area of interest is its potential as a therapeutic agent for various inflammatory diseases. Another area of interest is its potential as an antifungal agent for the treatment of fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and toxicity profile. Finally, there is a need for the development of more efficient synthesis methods for 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid.
合成方法
Homoquinolinic acid can be synthesized using a variety of methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of quinolinic acid with an amine in the presence of a dehydrating agent. The resulting product is 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid.
科学研究应用
Homoquinolinic acid has been extensively studied for its biological activities. It has been found to possess anticonvulsant activity in animal models of epilepsy. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid has been shown to possess antifungal activity against various fungal strains.
属性
CAS 编号 |
119103-00-3 |
|---|---|
产品名称 |
1-Azabicyclo[3.2.1]octane-5-carboxylic acid |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
1-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-2-1-4-9(6-8)5-3-8/h1-6H2,(H,10,11) |
InChI 键 |
SJUKNMWUZYVGSH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)C(=O)O |
规范 SMILES |
C1CC2(CCN(C1)C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



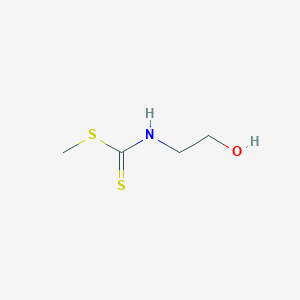

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)

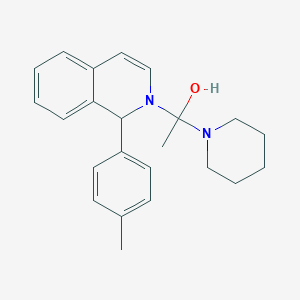

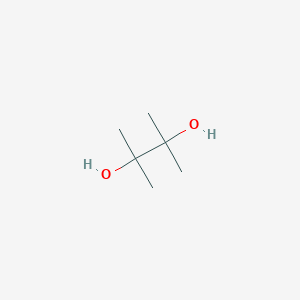
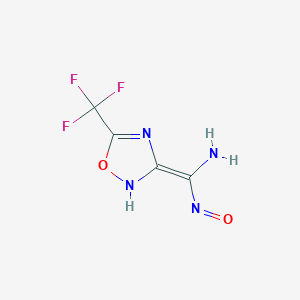
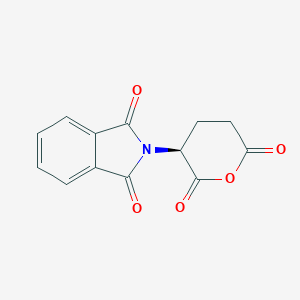
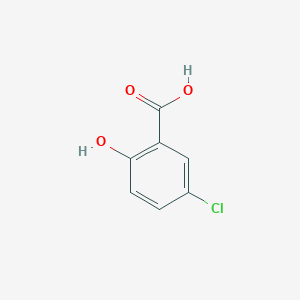
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
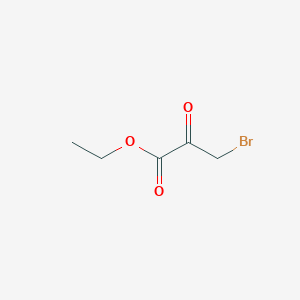
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)